3,7-Dimethylocta-3,5-diene-1,7-diol
Description
Structure
3D Structure
Properties
CAS No. |
62875-09-6 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3,7-dimethylocta-3,5-diene-1,7-diol |
InChI |
InChI=1S/C10H18O2/c1-9(6-8-11)5-4-7-10(2,3)12/h4-5,7,11-12H,6,8H2,1-3H3 |
InChI Key |
KASLFMQMPVSXKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=CC(C)(C)O)CCO |
Origin of Product |
United States |
Significance As a Synthon in Complex Organic Synthesis
A synthon is a conceptual unit within a molecule that assists in planning a synthesis, representing a potential starting point or intermediate. The bifunctional nature of 3,7-Dimethylocta-3,5-diene-1,7-diol, possessing both diene and diol functionalities, makes it a potentially valuable synthon for constructing more complex molecular architectures.
The conjugated diene system is a classic functional group for Diels-Alder reactions , a powerful method for forming six-membered rings with high stereocontrol. numberanalytics.com This capability allows for the creation of cyclic and polycyclic frameworks from the linear backbone of the diol.
The two hydroxyl groups offer numerous synthetic possibilities:
Protection and Sequential Reactions: The differing reactivity of the primary and tertiary alcohols allows for selective protection, enabling one group to be masked while the other undergoes chemical transformation.
Formation of Ethers: Diols can be converted into cyclic ethers through acid-catalyzed intramolecular cyclization. wikipedia.org
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, while the tertiary alcohol is resistant to oxidation under standard conditions, providing another layer of controlled reactivity.
The stereocenters at C-3 and C-7 mean that enantiomerically pure forms of this diol could serve as chiral building blocks for asymmetric synthesis, a cornerstone of modern pharmaceutical development.
Overview of Current Academic Research Trajectories
Classical and Modern Methodologies for Carbon-Carbon Bond Formation
The formation of the carbon skeleton is a cornerstone of organic synthesis. For diene-diols, this involves the precise construction of both the carbon chain and the placement of hydroxyl and alkene functionalities.
Catalytic Cycloaddition Reactions Utilizing Diols as Dienophiles (e.g., Ruthenium(0)-Catalyzed Transfer Hydrogenative Cycloadditions)
A novel and powerful method for the synthesis of cyclic structures containing diol functionalities is the ruthenium(0)-catalyzed transfer hydrogenative cycloaddition. In these reactions, 1,2-diols can act as dienophiles in [4+2] cycloadditions with dienes. nih.govnih.gov This process is noteworthy for its redox-independent nature, allowing the reaction to proceed from the diol, α-ketol, or 1,2-dione oxidation levels. nih.gov The mechanism involves the dehydrogenation of the diol to a vicinal dicarbonyl species, which then undergoes oxidative coupling with the ruthenium catalyst to form a ruthenacyclic intermediate. nih.gov
These reactions exhibit high exo-selectivity, providing a high degree of stereocontrol in the formation of bridged carbocycles. nih.govthieme-connect.de For example, the reaction of 1,2-diols with cyclohexadiene or norbornadiene, catalyzed by a ruthenium(0) complex, yields novel bridged bicyclic ring systems with complete control of diastereoselectivity. nih.govnih.gov While not directly applied to the linear this compound, this methodology offers a promising route for the synthesis of complex cyclic diols from simpler acyclic diol precursors.
Table 1: Examples of Ruthenium(0)-Catalyzed Transfer Hydrogenative Cycloadditions
| Diene | Diol | Catalyst System | Product Type | Selectivity | Reference |
| Cyclohexadiene | 1,2-Diols | Ru(0)/dppb | Bridged Bicyclic Diols | Highly exo-selective | nih.govnih.gov |
| Norbornadiene | 1,2-Diols | Ru(0)/dppb | Bridged Bicyclic Diols | Highly exo-selective | nih.govnih.gov |
Intermolecular Cyclocondensation Approaches for Macrodiolide Synthesis
While specific examples for the direct synthesis of this compound via intermolecular cyclocondensation are scarce in the literature, this strategy is a well-established method for the synthesis of macrocyclic diolides from diene-diol precursors. This approach involves the dimerization of a hydroxy acid or the condensation of a diacid with a diol. The principles of this methodology could be adapted for the synthesis of specific linear diene-diols through controlled intermolecular coupling reactions.
Dehydration of Cyclic Ethers and Other Diol Precursors
The dehydration of alcohols is a fundamental reaction in organic synthesis to produce alkenes. byjus.com In the context of diene-diol synthesis, the controlled dehydration of a suitable polyol precursor could yield the desired diene structure. For instance, the dehydration of a saturated diol at specific positions could introduce the double bonds. The reaction is typically catalyzed by acids and the conditions can be tuned to favor either ether formation or elimination to form alkenes. byjus.com
Conversely, the formation of cyclic ethers from 1,n-diols through cyclodehydration is a common process, often catalyzed by solid acids like heteropoly acids. nih.gov While the reverse reaction, the ring-opening of a cyclic ether to a diene-diol, is less common, it could be a potential synthetic route under specific conditions. Hydrothermal dehydration of cyclic diols has also been studied, revealing complex reaction pathways that are influenced by factors such as hydrogen bonding between the hydroxyl groups. nih.gov
Electrophilic Aromatic Substitution for Prenylated Diol Derivatives
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, allowing for the introduction of various substituents onto an aromatic ring. masterorganicchemistry.comlkouniv.ac.in The prenyl group, a 3-methyl-2-butenyl (B1208987) moiety, is a common substituent in natural products. The synthesis of prenylated diol derivatives can be achieved through the electrophilic aromatic substitution of a diol-containing aromatic compound or by a tandem cascade cyclization-electrophilic aromatic substitution sequence. nih.gov
In this tandem approach, a substrate with both an aromatic ring and a side chain capable of forming a carbocation can undergo cyclization, followed by an intramolecular electrophilic attack on the aromatic ring to introduce a prenyl-like group. nih.gov The choice of Lewis acid catalyst, such as BF₃·OEt₂ or TMSOTf, can influence the regioselectivity of the substitution. nih.gov This methodology provides a pathway to complex molecules incorporating both diol and prenyl functionalities.
Stereoselective Synthesis of Diene-Diol Isomers and Analogs
The presence of multiple stereocenters and double bonds in diene-diols like this compound necessitates stereoselective synthetic methods to control the spatial arrangement of atoms. The stereochemistry of 1,3-dienes is crucial as it influences their chemical reactivity and biological properties. mdpi.com
Various strategies have been developed for the stereoselective construction of 1,3-dienes. These include transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which can produce multi-substituted 1,3-dienes with defined stereochemistry by using stereodefined alkenyl boronic acids and alkenyl halides. nih.gov Other methods involve the Heck reaction, rearrangements of enynes, and stereoselective olefination reactions. mdpi.comnih.gov
For the synthesis of chiral diols, stereoselective methods for the construction of the 2-amino-1,3-diol moiety, a related structural motif, often involve the insertion of alcohol and amino groups in an α,β-position with correct stereochemistry or the formation of a bond between two chiral centers. beilstein-journals.org A specific example of stereoselective synthesis is that of (3R,6S)-3,7-dimethylocta-1,7-dien-3,6-diol, which has been synthesized for enantioselective analysis of monoterpene polyols in grapes. researchgate.net
Regioselective Functionalization and Derivatization Approaches
The presence of two hydroxyl groups and two double bonds in a diene-diol offers multiple sites for chemical modification. Regioselective functionalization allows for the selective reaction at one of these sites, which is a significant challenge due to the similar reactivity of the functional groups. rsc.org
Organocatalysis has emerged as a powerful tool for the regioselective functionalization of diols. Catalysts based on boron, nitrogen, and phosphorus can enable selective transformations under mild conditions, avoiding the need for stoichiometric activating agents. rsc.org Another approach for the regioselective functionalization of dienes is the use of a temporary protective group. For instance, 9-borabicyclo[3.3.1]nonane (9-BBN-H) can be used to temporarily protect the less substituted double bond of a diene, allowing for the selective hydrogenation of the more substituted double bond. organic-chemistry.org
Furthermore, catalytic methods for the 1,4-difunctionalization of dienes have been developed, allowing for the introduction of two different functional groups across the diene system with high regioselectivity. nih.gov Nickel-catalyzed asymmetric hydroarylation of dienes with indoles is another example of a highly regio- and enantioselective functionalization reaction. chinesechemsoc.org These methods provide a versatile toolkit for the derivatization of diene-diols, enabling the synthesis of a wide range of analogs with tailored properties.
Oxidative Processes and Their Detailed Mechanisms
The presence of both a conjugated diene and alcohol functionalities makes this compound susceptible to a variety of oxidative transformations. The specific outcomes of these reactions are highly dependent on the nature of the oxidant and the reaction conditions.
The conjugated diene system in this compound is particularly prone to attack by reactive oxygen species (ROS). Singlet oxygen (¹O₂), an electronically excited state of molecular oxygen, is known to react efficiently with conjugated dienes. This reaction typically proceeds via a [4+2] cycloaddition, also known as the Diels-Alder reaction, to form endoperoxides. In the case of sterol 5,7-dienes, which share the conjugated diene motif, reaction with singlet oxygen yields 5,8-endoperoxides as major products. acs.org By analogy, this compound would be expected to form a corresponding endoperoxide across the C3-C6 diene system. Additionally, singlet oxygen can participate in an "ene" reaction, leading to the formation of allylic hydroperoxides. acs.org For cyclic monoterpenes, the ene reaction pathway is a dominant process in their reaction with singlet oxygen. acs.org
Hydroxyl radicals (•OH), being highly reactive and non-selective, can also readily attack this compound. hydrogenlink.com The reaction of hydroxyl radicals with unsaturated alcohols can proceed via several pathways, including addition to the double bonds and abstraction of a hydrogen atom from various positions. acs.orghydrogenlink.com Addition of the hydroxyl radical to the conjugated diene would lead to the formation of radical intermediates, which can then undergo further reactions, including the formation of more stable, oxidized products. hydrogenlink.com The hydroxyl groups present in the molecule can also influence the reaction pathways. nsf.gov
The oxidation of this compound can lead to a variety of oxidized derivatives, including hydroperoxides, epoxides, and diones.
Hydroperoxides: As mentioned, the reaction with singlet oxygen can lead to the formation of allylic hydroperoxides. acs.org For this compound, this could result in hydroperoxides at positions allylic to the original diene system. The formation of doubly allylic hydroperoxides has been observed in the reaction of sterol 5,7-dienes with singlet oxygen. acs.org Radical-mediated oxidation processes can also generate hydroperoxides. beilstein-journals.org
Epoxides: The carbon-carbon double bonds in the diene system are susceptible to epoxidation. The monoepoxidation of conjugated dienes can be achieved with high regioselectivity, often favoring the more electron-rich or less sterically hindered double bond. acs.orgrsc.orgacs.org Various reagents, including peroxy acids and metal-based catalysts, are employed for epoxidation. acs.orgrsc.orgacs.org For conjugated dienes with hydroxyl groups, directed epoxidation can occur, where the hydroxyl group influences the stereochemistry and regiochemistry of the epoxidation. acs.orgacs.org However, methods have also been developed for the distal-selective epoxidation of such systems. acs.orgacs.org The epoxidation of this compound could yield various mono- and di-epoxides, depending on the reaction conditions and the reagents used. The resulting allylic epoxides are versatile synthetic intermediates. acs.org
Diones: The secondary alcohol at C-1 and the tertiary alcohol at C-7 can be oxidized to the corresponding carbonyl functionalities. Oxidation of both hydroxyl groups would lead to the formation of a dione. The oxidation of diols can be achieved using various oxidizing agents. Ruthenium-catalyzed hydrohydroxyalkylation followed by oxidation is one method to form α-hydroxy ketones from diols. nih.gov
| Oxidized Derivative | Potential Formation Pathway | Key Reagents/Conditions |
| Hydroperoxides | Reaction with singlet oxygen ("ene" reaction); Radical oxidation | Photochemical sensitization; Radical initiators |
| Epoxides | Epoxidation of the diene system | Peroxy acids (e.g., m-CPBA), Metal catalysts (e.g., manganese salen complexes, methyltrioxorhenium) |
| Diones | Oxidation of the diol functionalities | Various oxidizing agents (e.g., PCC, Swern oxidation) |
Cyclization Reactions and Heterocycle Formation
The presence of both diene and diol functionalities within the same molecule allows for a range of intramolecular cyclization reactions, leading to the formation of various heterocyclic structures.
One of the most significant reactions of 1,5-dienes is their oxidative cyclization to form substituted tetrahydrofurans (THFs). Although this compound is a 1,3-diene, related dienediols can undergo analogous cyclizations. The enzymatic formation of furanoid linalool (B1675412) oxides, which are tetrahydrofuran (B95107) derivatives, proceeds through pathways involving diol and epoxide intermediates. researchgate.net The synthesis of enantiopure tetrahydrofuran derivatives can be achieved from chiral lactone carboxylic acids, which themselves can be derived from the oxidation of diols. beilstein-journals.org
Benzannulation reactions involve the construction of a benzene (B151609) ring onto an existing molecular framework. While direct benzannulation of this compound is not extensively documented, the diene moiety, in principle, could participate in cycloaddition reactions that serve as precursors to aromatic systems. For instance, a [4+2] annulation of dienals with enaminones has been reported for the synthesis of benzaldehydes. acs.org Conceptually, a derivative of this compound could undergo an intramolecular Diels-Alder reaction, which, upon subsequent aromatization, would lead to a benzannulated product. hydrogenlink.comacs.org The intramolecular Diels-Alder reaction is a powerful tool for the synthesis of polycyclic molecules. hydrogenlink.com
Skeletal Rearrangements and Isomerizations (e.g., Allylic Rearrangements)
The unsaturated and polyfunctional nature of this compound makes it a candidate for various skeletal rearrangements and isomerizations, particularly allylic rearrangements.
Allylic rearrangements involve the migration of a double bond and are common in allylic systems, especially under acidic or thermal conditions, or when catalyzed by transition metals. wikipedia.org For an allylic alcohol, this can lead to the formation of an isomeric alcohol. wikipedia.org In the context of this compound, the hydroxyl groups at C-1 and C-7 are in positions that could facilitate or be affected by allylic rearrangements of the conjugated diene system. Such rearrangements are prevalent in the biosynthesis and chemical synthesis of terpenes, a class of natural products to which this dienediol is related. nih.govnih.gov For instance, the Cope rearrangement, a type of rsc.orgrsc.org-sigmatropic rearrangement, is a well-known reaction in terpene chemistry that leads to skeletal reorganization. nih.gov While specific studies on the skeletal rearrangements of this compound are not abundant, the general principles of terpene chemistry suggest that this molecule could undergo a variety of interesting and potentially useful transformations under the appropriate conditions. nih.gov
Acid-Catalyzed and Transition Metal-Catalyzed Transformations
The presence of hydroxyl groups and a conjugated diene system in this compound makes it a prime candidate for a variety of catalytic transformations. These reactions are pivotal for converting simple terpene-like structures into more complex molecules, such as cyclic ethers, which are valuable in the fragrance and pharmaceutical industries.
Acid-Catalyzed Transformations
Under acidic conditions, this compound is expected to undergo intramolecular cyclization, a common reaction for terpene alcohols and diols. rsc.orgwikipedia.org The reaction is typically initiated by the protonation of one of the hydroxyl groups, which then departs as a water molecule to form a carbocation. The key to the reaction's pathway is the stability and subsequent reaction of this carbocation.
The primary alcohol at the C1 position or the tertiary alcohol at the C7 position can be protonated. Protonation of the tertiary alcohol at C7 is more likely, leading to a stable tertiary carbocation. This intermediate can then be attacked by the primary hydroxyl group at C1. Depending on which carbon of the conjugated system is attacked, different-sized rings can be formed.
Formation of Furan Derivatives: An intramolecular nucleophilic attack by the C1 hydroxyl group on the C5 position of the carbocationic intermediate would lead to the formation of a five-membered tetrahydrofuran ring.
Formation of Pyran Derivatives: Alternatively, an attack on the C6 position would result in a six-membered tetrahydropyran (B127337) ring. The formation of five- and six-membered rings is generally favored due to their thermodynamic stability. rsc.org
The reaction mechanism is analogous to the acid-catalyzed cyclization of linalool, a structurally similar terpene alcohol, which yields furanoid and pyranoid linalool oxides. rsc.org
Table 1: Predicted Products of Acid-Catalyzed Cyclization of this compound
| Starting Material | Catalyst | Predicted Major Products | Ring System |
| This compound | Protic Acids (e.g., H₂SO₄) or Lewis Acids | Substituted Tetrahydrofurans | 5-membered |
| This compound | Protic Acids (e.g., H₂SO₄) or Lewis Acids | Substituted Tetrahydropyrans | 6-membered |
Transition Metal-Catalyzed Transformations
The conjugated diene moiety in this compound is highly susceptible to reactions catalyzed by transition metals. These catalysts can coordinate with the π-system of the diene, enabling a range of transformations that are otherwise difficult to achieve.
Research on the related compound, 3,7-dimethylocta-1,6-diene, has shown that transition metals can catalyze oxidation, isomerization, and cyclization reactions. rsc.org For instance, rhodium(III) catalysts have been used to oxidize the terminal double bond to a methyl ketone. rsc.org With this compound, the conjugated system offers more complex reactivity.
Potential transition metal-catalyzed reactions include:
Selective Hydrogenation: Depending on the catalyst (e.g., Palladium, Platinum, Rhodium) and reaction conditions, one or both of the double bonds could be selectively hydrogenated.
Hydroformylation: The addition of a formyl group (CHO) and a hydrogen atom across a double bond, typically catalyzed by rhodium or cobalt complexes, could lead to the formation of new aldehydes.
Cyclization Reactions: Thallium(III) salts have been shown to induce cyclization in similar dienes, leading to cyclopentane (B165970) derivatives. rsc.org It is plausible that similar reactions could occur with the target diol, potentially involving the hydroxyl groups in the cyclization process.
Table 2: Potential Transition Metal-Catalyzed Transformations of this compound
| Reaction Type | Catalyst System (Example) | Potential Product Type |
| Selective Hydrogenation | Pd/C, H₂ | Partially or fully saturated diol |
| Oxidation | RhCl₃–FeCl₃, O₂ | Ketone or other oxygenated derivatives |
| Cyclization/Isomerization | Tl(NO₃)₃ | Substituted cyclic ethers or alcohols |
| Hydroformylation | [RhH(CO)(PPh₃)₃] | Aldehyde-functionalized diol |
It is important to note that the actual products and their yields would depend heavily on the specific catalyst, solvent, temperature, and pressure used. The data presented here are based on established principles of reactivity for similar functional groups and molecular scaffolds. Further experimental investigation is required to fully elucidate the rich chemistry of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, including diene-diols. Through the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a comprehensive picture of the molecular framework can be assembled.
High-resolution 1D NMR, specifically proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental information about the chemical environment of each atom in this compound. The chemical shifts (δ) in the ¹H NMR spectrum indicate the electronic environment of the protons, while the coupling constants (J) reveal the connectivity between adjacent protons. Similarly, the ¹³C NMR spectrum provides the chemical shifts for each carbon atom, offering insights into their hybridization and bonding.
For instance, the ¹H NMR spectrum of a related compound, 3,7-dimethyl-1-octanol, shows characteristic signals for the methyl protons and the protons adjacent to the hydroxyl group. chemicalbook.com In the case of this compound, specific signals corresponding to the olefinic protons of the diene system and the protons of the methyl and hydroxyl groups would be expected.
Similarly, the ¹³C NMR spectrum of related dienals, such as (Z)-3,7-dimethylocta-2,6-dienal and trans-3,7-dimethyl-octa-2,6-dien-1-al, provides reference points for the expected chemical shifts of the carbons in the diene backbone and the methyl groups of this compound. chemicalbook.comchemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1-H₂ | ~3.6 | ~60 |
| C2-H₂ | ~2.2 | ~40 |
| C3=C | - | ~130 |
| C4-H | ~5.8 | ~125 |
| C5=C | ~5.7 | ~135 |
| C6-H | ~2.5 | ~45 |
| C7-OH | - | ~70 |
| C8-H₃ | ~1.2 | ~25 |
| 3-CH₃ | ~1.7 | ~16 |
Note: The data in this table is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.
To establish the precise connectivity of atoms and the stereochemistry of this compound, 2D NMR techniques are indispensable.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded proton and carbon atoms. science.govyoutube.com It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the molecular structure. youtube.com
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds. youtube.com This is crucial for piecing together the carbon skeleton and identifying quaternary carbons that are not observed in the HSQC spectrum. youtube.com For complex molecules, HMBC is instrumental in connecting different molecular fragments. researchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a powerful technique for determining the spatial proximity of protons within a molecule. researchgate.net Correlations in a NOESY spectrum indicate that the respective protons are close to each other in space, which is critical for elucidating the stereochemistry, such as the configuration of the double bonds (E/Z) and the relative stereochemistry of chiral centers. In some cases, HSQC-NOESY experiments can be used to resolve overlapping signals and provide clearer correlation data. jeol.com
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like diene-diols. ESI-MS typically yields the protonated molecule [M+H]⁺ or other adducts, allowing for the determination of the molecular weight.
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (e.g., the protonated molecule) and its subsequent fragmentation. thermofisher.com The resulting fragment ions provide valuable structural information, helping to elucidate the connectivity of the molecule. This technique is particularly useful for the analysis of complex mixtures and for differentiating between isomers. purdue.edu The fragmentation patterns of terpenes and related compounds have been studied using MS/MS, providing a basis for the structural characterization of this compound. mdpi.com
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds in a mixture. acs.org The sample is first separated based on the components' boiling points and interactions with the GC column, and then each component is analyzed by the mass spectrometer. nih.gov The resulting mass spectrum provides a fragmentation pattern that can be compared to spectral libraries for identification. This method is widely used in the analysis of terpenoids and related compounds in natural extracts. acs.org For diene-diols, GC-MS can be used to identify specific isomers and related compounds present in a sample. nist.gov
Table 2: Expected Mass Spectrometric Data for this compound
| Technique | Expected Ion | m/z |
|---|---|---|
| ESI-MS | [M+H]⁺ | 171.1385 |
| ESI-MS | [M+Na]⁺ | 193.1204 |
| GC-MS (EI) | Molecular Ion [M]⁺ | 170.1307 |
Note: The m/z values are calculated based on the monoisotopic mass of the compound.
Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination
Vibrational circular dichroism (VCD) is a chiroptical spectroscopic technique that provides information about the absolute configuration of chiral molecules in solution. americanlaboratory.comnih.gov It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. biotools.us By comparing the experimental VCD spectrum with the spectrum calculated using quantum chemical methods, the absolute stereochemistry of the chiral centers in this compound can be determined. schrodinger.comnih.gov This method is a powerful alternative to X-ray crystallography, especially for molecules that are difficult to crystallize. americanlaboratory.combiotools.us
Other Advanced Spectroscopic Techniques (e.g., UV-Vis Spectroscopy, Infrared Spectroscopy) for Functional Group and Conjugation Analysis
Beyond nuclear magnetic resonance (NMR) and mass spectrometry (MS), other spectroscopic methods play a crucial role in the detailed characterization of diene-diols like this compound. Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are particularly valuable for identifying functional groups and analyzing the conjugated π-electron system, which are defining features of this class of compounds.
UV-Vis Spectroscopy for Conjugation Analysis
UV-Vis spectroscopy is a powerful technique for studying conjugated systems. The absorption of ultraviolet or visible light by a molecule corresponds to the promotion of an electron from a lower energy molecular orbital to a higher energy one. In conjugated dienes, the most important electronic transition is the promotion of a π electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The wavelength at which this absorption is most intense is denoted as λmax.
The extent of conjugation in a molecule directly influences the energy difference between the HOMO and LUMO. As the length of the conjugated system increases, this energy gap decreases, resulting in the absorption of light at longer wavelengths (a bathochromic or red shift). For 1,3-butadiene, the simplest conjugated diene, the λmax for the π → π* transition is approximately 217 nm. libretexts.orglibretexts.org
For this compound, which is a substituted acyclic diene, the λmax can be predicted using the Woodward-Fieser rules. chemistnotes.comwikipedia.org These empirical rules start with a base value for a given chromophore and add increments for various substituents and structural features.
Predicted UV-Vis Absorption for this compound:
| Feature | Contribution (nm) |
| Base value (acyclic diene) | 214 |
| Alkyl substituents (4) | +20 (4 x 5 nm) |
| Predicted λmax | 234 |
This predicted λmax in the ultraviolet region confirms the presence of the conjugated diene system. The actual experimental value may vary slightly depending on the solvent used.
Infrared Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to the energy required to cause a specific vibrational motion (e.g., stretching or bending) of the bonds within that group.
For this compound, the key functional groups are the hydroxyl (-OH) groups and the conjugated carbon-carbon double bonds (C=C).
The presence of hydroxyl groups leads to a characteristic broad absorption band in the region of 3200-3500 cm⁻¹, which is due to the O-H stretching vibration of intermolecularly hydrogen-bonded alcohol groups. orgchemboulder.com The broadness of this peak is a hallmark of hydrogen bonding. libretexts.org
The conjugated C=C bonds will exhibit stretching vibrations in the 1600-1650 cm⁻¹ region. Conjugation typically lowers the frequency of the C=C stretching absorption compared to an isolated double bond. Additionally, the C-O stretching vibrations of the tertiary alcohol groups are expected to appear as strong bands in the 1100-1210 cm⁻¹ range. quimicaorganica.orgspectroscopyonline.com
Expected Infrared Absorption Bands for this compound:
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (H-bonded) | Alcohol | 3200 - 3500 | Strong, Broad |
| C-H stretch | Alkyl | 2850 - 2960 | Medium to Strong |
| C=C stretch (conjugated) | Alkene | 1600 - 1650 | Medium |
| C-O stretch | Tertiary Alcohol | 1100 - 1210 | Strong |
The combination of UV-Vis and IR spectroscopy provides a comprehensive and complementary approach to the structural elucidation of this compound, confirming the presence of both the hydroxyl functional groups and the conjugated diene system.
Theoretical and Computational Chemistry Studies of Diene Diols
Quantum Mechanical Electronic Structure Calculations
Quantum mechanical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level. These methods are crucial for elucidating the geometric and vibrational characteristics of flexible molecules like 3,7-dimethylocta-3,5-diene-1,7-diol.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Vibrational Frequency Determination
Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the molecular properties of organic compounds. For a molecule such as this compound, DFT calculations would be employed to determine its most stable three-dimensional structures (conformers).
The process begins with a molecular geometry optimization , where the arrangement of atoms is computationally adjusted to find the lowest energy state, corresponding to the most stable structure. This is an iterative process that calculates the forces on each atom and adjusts their positions until a minimum on the potential energy surface is reached. For flexible molecules, a comprehensive conformational search is necessary to identify all low-energy conformers.
Once the optimized geometries of the various conformers are obtained, vibrational frequency calculations are performed. These calculations predict the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) spectrum. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure is a true energy minimum. These calculated frequencies are invaluable for interpreting experimental IR and Raman spectra.
A hypothetical table of DFT-calculated relative energies for different conformers of this compound is presented below. Such a table would be essential for understanding the conformational preferences of the molecule.
Table 1: Hypothetical DFT-Calculated Relative Energies of this compound Conformers (Illustrative Data)
| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |
|---|---|---|
| Conformer A | 0.00 | 55.2 |
| Conformer B | 0.50 | 22.5 |
| Conformer C | 1.20 | 8.1 |
| Conformer D | 1.80 | 3.2 |
Prediction of Spectroscopic Signatures (e.g., Calculated VCD Spectra)
Vibrational Circular Dichroism (VCD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. nih.gov The combination of experimental VCD measurements with quantum mechanical calculations provides a reliable method for stereochemical assignment, especially for flexible molecules where multiple conformations contribute to the observed spectrum. nih.govacs.org
For a chiral molecule like this compound, the computational process would involve:
A thorough conformational search to identify all significant low-energy conformers.
Geometry optimization and vibrational frequency calculations for each conformer using DFT.
Calculation of the VCD spectrum for each conformer.
Generation of a Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the conformers.
Comparison of the theoretical spectrum with the experimental VCD spectrum to assign the absolute configuration.
The accuracy of the predicted VCD spectrum is highly dependent on the quality of the conformational analysis and the level of theory used in the calculations. acs.org
Reaction Pathway Analysis and Mechanistic Investigations
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including those involving the formation and transformation of terpene diols.
Characterization of Biradical Intermediates and Transition States
While less common for diene-diols themselves, the formation of related terpene structures can sometimes involve radical reactions. Computational methods can be used to study the electronic structure and stability of potential biradical intermediates . More importantly, these methods allow for the location and characterization of transition states , which are the highest energy points along a reaction coordinate. The energy of the transition state determines the activation energy and thus the rate of a reaction. By mapping the entire reaction pathway, from reactants through transition states to products, a detailed understanding of the reaction mechanism can be achieved.
Elucidation of Ene-type and Radical Reaction Mechanisms
The biosynthesis and chemical reactions of terpenes often involve complex carbocationic rearrangements or pericyclic reactions like the ene reaction. Computational studies on related systems, such as linalool (B1675412) and its derivatives, have provided insights into these mechanisms. nih.govnih.gov For this compound, computational analysis could be used to explore potential intramolecular ene-type reactions or cyclizations that could occur under certain conditions. By calculating the energies of intermediates and transition states for different possible pathways, the most likely reaction mechanism can be identified. Similarly, should radical reactions be plausible, computational modeling would be key to understanding the regioselectivity and stereoselectivity of such processes.
Conformational Landscape Exploration and Stereochemical Preference Studies
Computational methods are used to systematically explore the potential energy surface of the molecule to identify all stable conformers. This is often achieved through a combination of molecular mechanics and quantum mechanical calculations. The results of such a study would reveal the preferred dihedral angles and the relative stabilities of different spatial arrangements of the molecule's functional groups.
For a chiral molecule with multiple stereocenters, these studies can also shed light on stereochemical preferences . By comparing the energies of different diastereomers, it is possible to predict which stereoisomer is thermodynamically more stable. This information is vital in the context of stereoselective synthesis and in understanding the biological activity of different isomers. For flexible terpenes, studies have shown that a detailed analysis of the conformational preferences is essential for a correct interpretation of their spectroscopic and chemical properties. nih.gov
Applications and Potential in Advanced Chemical and Materials Science
Building Blocks in the Synthesis of Complex Natural Products and Pharmaceuticals
Acyclic terpene diols are established as crucial building blocks in the synthesis of stereochemically complex natural products and medicinally relevant compounds. nih.govnih.gov The synthesis of natural products often relies on starting materials that provide a foundational carbon skeleton and key functional groups, which can be elaborated upon to build molecular complexity. nih.gov Terpenoids, a large and diverse class of secondary plant metabolites, are frequently used as raw materials for this purpose. nih.govmdpi.com
The structure of 3,7-Dimethylocta-3,5-diene-1,7-diol, with its multiple stereocenters and reactive hydroxyl and diene groups, makes it an ideal candidate for such synthetic endeavors. Chemoenzymatic strategies, which utilize enzymes like lipase (B570770) for highly selective transformations, have been successfully employed to synthesize complex diols from simpler terpene precursors like geraniol. elsevierpure.comnih.gov These methods allow for the creation of specific stereoisomers, which is often critical for biological activity. The functional groups on the diol can be selectively protected and reacted, allowing for its incorporation into larger, more complex molecular architectures characteristic of many pharmaceuticals and natural products. nih.govnih.gov
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H18O2 | nist.gov |
| Molecular Weight | 170.25 g/mol | chemeo.com |
| LogP (Octanol/Water Partition Coefficient) | 1.641 | chemeo.com |
| Water Solubility (est.) | 735.6 mg/L @ 25 °C | thegoodscentscompany.com |
| Polar Surface Area | 40.46 Ų | phytohub.eu |
| Rotatable Bond Count | 5 | phytohub.eu |
| Hydrogen Bond Donors | 2 | phytohub.eu |
| Hydrogen Bond Acceptors | 2 | phytohub.eu |
Precursors for Polycyclic Aromatic Hydrocarbons (PAHs) and Bridged Carbocycles
The reactivity of the diene and diol moieties suggests potential pathways for the synthesis of complex cyclic systems.
Polycyclic Aromatic Hydrocarbons (PAHs): PAHs are compounds with two or more fused aromatic rings, typically formed during the incomplete combustion or pyrolysis of organic matter. researchgate.netmdpi.com While not a conventional synthetic route in a laboratory setting, the high carbon content and unsaturated nature of terpenoids mean they can act as precursors to PAHs under pyrolytic conditions. The controlled cyclization of acyclic precursors to form specific PAHs is a field of active research, often employing metal-catalyzed annulation methods. rsc.org The diene system in this compound could theoretically participate in such high-temperature cyclization and aromatization reactions.
Bridged Carbocycles: Bridged carbocyclic frameworks are common motifs in bioactive natural products but present significant synthetic challenges. nih.gov Modern synthetic methods are being developed to construct these systems from simple acyclic precursors. One promising strategy involves ruthenium-catalyzed transfer hydrogenative cycloadditions where acyclic diols can serve as dienophiles in reactions with cyclic dienes to form bridged bicyclic rings. nih.gov Another powerful technique is the intramolecular cycloaddition reaction, which can form bridged systems in a single step from a linear precursor. nih.gov The structure of this compound, containing both diene and diol functionalities, makes it a highly suitable candidate for intramolecular cyclization strategies to generate novel and complex bridged carbocycles.
Development of Novel Macrocyclic Compounds and Macrodiolides
Macrocycles, particularly macrodiolides (macrocyclic molecules containing two ester linkages), are of significant interest in supramolecular chemistry, materials science, and drug discovery due to their unique structural and functional properties. mdpi.com A key strategy for synthesizing these large rings is the intermolecular cyclocondensation of a diol with a diacid. mdpi.com
Recent research has demonstrated the effective synthesis of unsaturated macrodiolides through the cyclocondensation of α,ω-dienediols with dienoic acids, catalyzed by Lewis acids such as hafnium(IV) triflate. mdpi.commdpi.com This method has been used to create a variety of macrodiolides with good yields and high stereoselectivity. researchgate.net Given its structure as an unsaturated diol, this compound is a prime candidate for use in these catalytic systems. By reacting it with a suitable dicarboxylic acid, it can serve as a precursor for novel macrodiolides, potentially with unique conformational and biological properties conferred by the dimethyl-substituted backbone. Furthermore, catalytic enantioselective methods are being developed to produce chiral macrodiolides, which have applications in enantiomeric recognition. rsc.org
Functional Materials and Supramolecular Chemistry
The bifunctional nature of this compound provides opportunities for its use in the construction of functional polymers and self-assembling systems.
Functional Materials: Diols are fundamental components in polymer chemistry, particularly as chain extenders in the synthesis of polyurethanes and polyesters. In thermoplastic polyester-urethane elastomers, for example, short-chain diols are reacted with diisocyanates to form the "hard" segments of the polymer, which in turn govern the material's thermal and mechanical properties. researchgate.net The incorporation of a functional diol like this compound into a polymer backbone could introduce specific properties. The diene unit could be used for subsequent cross-linking or functionalization, while the alkyl side groups could influence polymer morphology and solubility.
Supramolecular Chemistry: Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding. nih.gov The two hydroxyl groups in this compound are capable of acting as both hydrogen bond donors and acceptors. This allows the molecule to participate in the formation of extended hydrogen-bonded networks, which are the basis for self-assembled materials like supramolecular polymers, gels, and liquid crystals. deliuslab.com The specific geometry and flexibility of the diol backbone would influence the structure and stability of the resulting supramolecular architecture.
| Application Area | Key Functional Group(s) | Relevant Reaction Type(s) |
|---|---|---|
| Complex Natural Products | Diol, Diene, Chiral Centers | Chemoenzymatic synthesis, Asymmetric synthesis, Functional group interconversion |
| Bridged Carbocycles | Diol, Diene | Intramolecular cycloaddition, Ruthenium-catalyzed [4+2] cycloaddition |
| Macrodiolides | Diol | Hf-catalyzed intermolecular cyclocondensation, Esterification |
| Functional Polymers | Diol, Diene | Polycondensation (as chain extender), Polymer functionalization/cross-linking |
| Supramolecular Assemblies | Diol | Hydrogen bonding, Self-assembly |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,7-Dimethylocta-3,5-diene-1,7-diol?
- Methodological Answer : Synthesis strategies for structurally related diol compounds often involve alkyne coupling or diol protection-deprotection sequences. For example, the diyne analog (2,7-Dimethylocta-3,5-diyne-2,7-diol) is synthesized via copper-catalyzed oxidative coupling of terminal alkynes followed by hydroxylation . For the diene variant, analogous methods may apply, such as Wittig olefination or conjugated diene formation via elimination reactions. Precise control of reaction conditions (e.g., temperature, catalysts like Pd or Cu) is critical to avoid by-products.
Q. How can spectroscopic techniques characterize this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to identify double bond positions (δ 5.0–6.0 ppm for diene protons) and hydroxyl groups (broad signals at δ 1.5–3.0 ppm). Compare with spectral libraries of structurally similar compounds (e.g., 2,7-Dimethylocta-3,5-diyne-2,7-diol) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm molecular weight (e.g., theoretical : 170.13 g/mol). Electron ionization (EI-MS) fragmentation patterns may distinguish diene from diyne analogs .
- IR Spectroscopy : Detect hydroxyl stretches (~3200–3600 cm) and conjugated double bonds (~1600 cm) .
Q. What experimental designs are suitable for assessing the compound’s stability?
- Methodological Answer : Stability studies should include:
- HPLC Analysis : Monitor degradation under stress conditions (e.g., heat, light, pH variations). For example, store samples at 40°C/75% RH for 4 weeks and analyze purity changes .
- Kinetic Studies : Track decomposition rates using Arrhenius plots to predict shelf-life.
- Protection Strategies : Use inert atmospheres (N) or antioxidants (e.g., BHT) to mitigate oxidation of diene moieties .
Advanced Research Questions
Q. How can contradictions in spectral data for diene/diyne analogs be resolved?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in diene/diyne systems. For example, - COSY can map coupling between diene protons, while HSQC correlates - signals .
- X-ray Crystallography : Resolve structural ambiguities (e.g., double bond geometry). A related study on 3-[(E)-3,7-Dimethylocta-2,6-dienyl] derivatives used X-ray to confirm stereochemistry .
- Comparative Analysis : Cross-reference with databases (e.g., NIST) for diyne analogs to identify deviations in MS/MS fragmentation .
Q. What methodologies are effective for stereochemical analysis of diene substituents?
- Methodological Answer :
- Circular Dichroism (CD) : Detect chirality in hydroxyl or methyl groups.
- NOE (Nuclear Overhauser Effect) Experiments : Identify spatial proximity of methyl groups (e.g., 3,7-dimethyl) to diene protons.
- Computational Modeling : Compare experimental data with DFT-calculated NMR chemical shifts or optical rotations .
Q. How can computational modeling enhance understanding of the compound’s reactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometries (e.g., B3LYP/6-31G*) to predict reaction pathways, such as diene participation in Diels-Alder reactions.
- Molecular Dynamics (MD) Simulations : Study solvent effects on stability (e.g., polar vs. nonpolar solvents).
- Docking Studies : If bioactive, model interactions with enzymes (e.g., oxidoreductases), though current evidence lacks biological data for this specific compound .
Notes on Data Contradictions
- CAS Registry Conflicts : The compound this compound (hypothetical) is distinct from the diyne analog (CAS 5929-72-6). Researchers must verify nomenclature and structural descriptors to avoid misidentification .
- Spectral Overlaps : Diene and diyne analogs share similar molecular formulas (), necessitating careful differentiation via MS/MS or IR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
